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Compound of Interest

Compound Name: 4-fluoro-N,N-dimethylbenzamide

Cat. No.: B1329839

A Structural Comparison of 4-fluoro-N,N-dimethylbenzamide with Related Compounds

This guide provides a detailed structural and physicochemical comparison of 4-fluoro-N,N-
dimethylbenzamide and three related benzamide derivatives: N,N-dimethylbenzamide, 4-
chlorobenzamide, and 4-fluorobenzamide. The objective is to offer researchers, scientists, and
drug development professionals a comprehensive resource with supporting experimental data
and methodologies to understand the impact of structural modifications on the properties of
these compounds.

The four compounds share a common benzamide core, but differ in the substituents on the
aromatic ring and the amide nitrogen. 4-fluoro-N,N-dimethylbenzamide features a fluorine
atom at the para position of the benzene ring and two methyl groups on the amide nitrogen.
N,N-dimethylbenzamide is the unsubstituted parent compound in this series with two methyl
groups on the nitrogen. 4-chlorobenzamide introduces a chlorine atom at the para position with
an unsubstituted amide. 4-fluorobenzamide is the corresponding para-fluorinated analog with
an unsubstituted amide. These variations in substitution allow for a systematic evaluation of the
effects of halogenation and N-alkylation on the physicochemical and spectroscopic properties
of the benzamide scaffold.

Physicochemical and Spectroscopic Data
Comparison
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The following table summarizes key physicochemical and spectroscopic data for 4-fluoro-N,N-
dimethylbenzamide and its selected analogs. This data is essential for understanding their
behavior in various experimental settings.
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BENGHE

4-fluoro-N,N- N,N- 4- 4-
Property dimethylbenza dimethylbenza chlorobenzami fluorobenzami
mide mide de de
Molecular
CoH10FNO CoH11NO C7HsCINO C7HsFNO
Formula
Molecular Weight
167.18 149.19 155.58 139.13[1][2][3]
(g/mol)
Melting Point )
“0) Not available 43-45 172-176 154-157[1][2][3]
- _ 269.4 at 760 132-133 at 15 _ 253.1 (Predicted)
Boiling Point (°C) 290.2 (Predicted)
mmHg mmHg [1][2]
Solubility in ) ] Low / Slightly Soluble (0.804 -
Not available Slightly soluble
Water soluble 5.53 mg/ml)[4]
Soluble in
) ) ) dichloromethane,
o Highly soluble in Soluble in
Solubility in ) ethanol, and
) Not available ethanol, acetone, ethanol, acetone, )
Organic Solvents dimethyl
and chloroform. and chloroform. )
sulfoxide
(DMSO0).[5]

1H NMR (3, ppm)

(DMSO-ds) 7.49
(d, 2H), 7.43 (d,
2H), 2.91 (t, 6H)
[1]

(CDCls) 7.38 (s,
5H), 3.10 (s, 3H),
2.96 (s, 3H)[1]

(DMSO-ds) 8.11
(brs, 1H), 7.94

(d, 2H), 7.55 (d,
2H)[2]

(DMSO-ds) 8.07-
7.97 (m, 2H),
7.46 (br s, 1H),
7.30 (t, 2H)[6]

(CDCls) 171.76,

13C NMR (9, ] 136.34, 129.61, ) .
Not available Not available Not available

ppm) 128.54, 127.11,

39.7, 35.6[1]
Key IR Peaks Not available Aromatic C-H Not available Not available
(cm™1) stretch (~3060),

Asymmetrical

methyl C-H

stretch (~2940),
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C=0 stretch
(~1640)[7]

Structural Relationships

The structural relationships between the four compared benzamide derivatives are illustrated in
the diagram below. The diagram highlights the core benzamide structure and the specific
substitutions at the para-position of the benzene ring and on the amide nitrogen.

Structural Relationships of Benzamide Derivatives

4 Benzamide Core
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Caption: Structural relationships of the compared benzamide derivatives.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in this comparison
guide.

Melting Point Determination

Objective: To determine the temperature range over which the solid compound melts, which is
an indicator of purity.

Methodology:

A small, dry sample of the compound is finely crushed and packed into a capillary tube to a
height of 2-3 mm.

e The capillary tube is placed in a melting point apparatus.

e The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting
point.

e The temperature at which the first drop of liquid appears and the temperature at which the
entire sample becomes a clear liquid are recorded as the melting range.

Solubility Determination

Objective: To determine the solubility of the compound in various solvents.

Methodology (Shake-Flask Method):

An excess amount of the solid compound is added to a known volume of the solvent in a
sealed flask.

o The flask is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient
period (e.g., 24-48 hours) to ensure equilibrium is reached.

o The saturated solution is filtered to remove any undissolved solid.

e The concentration of the compound in the filtrate is determined using a suitable analytical
technique, such as UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent
evaporation.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed information about the molecular structure of the compound.

Methodology:

A small amount of the sample (typically 5-20 mg for *H NMR) is dissolved in a deuterated
solvent (e.g., CDCls, DMSO-ds).

The solution is transferred to an NMR tube.
The NMR tube is placed in the spectrometer.

The spectrum is acquired by applying radiofrequency pulses and recording the resulting free
induction decay (FID), which is then Fourier-transformed to obtain the NMR spectrum.
Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g.,
tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

A small amount of the dry sample is mixed and ground with potassium bromide (KBr).
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
The pellet is placed in the sample holder of an IR spectrometer.

The IR spectrum is recorded by passing a beam of infrared light through the sample and
measuring the frequencies at which the light is absorbed. The absorption bands are reported
in wavenumbers (cm™2).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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